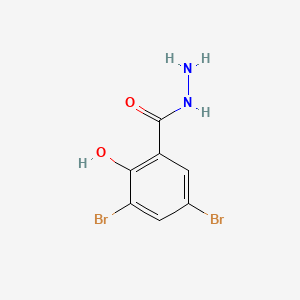

3,5-Dibromosalicylhydrazide

Description

Contextualization within the Broader Field of Salicylhydrazide Chemistry

Salicylhydrazide, or 2-hydroxybenzohydrazide, is a derivative of salicylic (B10762653) acid where the carboxylic acid group is replaced by a hydrazide moiety. ontosight.ai This core structure is a versatile building block in organic synthesis and has been investigated for a range of biological applications, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of the phenolic hydroxyl group, the amide linkage, and the terminal hydrazine (B178648) group provides multiple points for hydrogen bonding and further chemical modification, making it an attractive scaffold for creating libraries of new compounds. wjpps.comcymitquimica.com Salicylhydrazide and its derivatives are known to be important intermediates in the synthesis of fungicides and various pharmaceuticals. patsnap.com A significant area of research involves the condensation of the terminal hydrazide nitrogen with various aldehydes and ketones to form salicylhydrazone Schiff bases, which themselves are a class of compounds with significant biological activities. wjpps.com

Significance of Halogenation in Salicylhydrazide Scaffold Design

The introduction of halogen atoms into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Halogenation can enhance a molecule's lipophilicity, thereby improving its ability to cross biological membranes. researchgate.net Furthermore, halogens, particularly bromine and iodine, can participate in a type of non-covalent interaction known as a halogen bond, which can contribute favorably to the stability of a drug-target complex. benthamdirect.comnih.gov

In the context of the salicylhydrazide scaffold, the addition of two bromine atoms at the 3 and 5 positions of the phenyl ring, as seen in 3,5-Dibromosalicylhydrazide, is expected to significantly alter its electronic and steric properties. This dibromination can influence the acidity of the phenolic proton, modify the molecule's shape, and introduce potential halogen bonding sites, thereby affecting its interaction with biological targets. Studies on other halogenated compounds have shown that such modifications can lead to a dramatic increase in antimicrobial or anticancer activity compared to the non-halogenated parent compound. ruc.dk

Historical Development and Contemporary Relevance of Substituted Hydrazide Compounds

The hydrazide functional group (R-CO-NH-NH₂) has a long history in medicinal chemistry, with the first simple hydrazides being synthesized in 1895. wjpps.com Hydrazide derivatives such as iproniazid (B1672159) and isocarboxazid (B21086) were among the early monoamine oxidase (MAO) inhibitors used as antidepressants. scispace.com The hydrazide moiety is a key structural feature in the well-known antitubercular drug, isoniazid. This historical success has cemented hydrazides as a key functional group in drug discovery.

In contemporary research, hydrazides are recognized as powerful and versatile synthons. wjpps.com They serve as precursors for a vast number of heterocyclic compounds like oxadiazoles, triazoles, and pyrazoles, many of which exhibit potent biological activities. wjpps.comnih.gov The hydrazide-hydrazone scaffold (-CONH-N=CH-) is particularly prominent, with numerous reports on its broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antitumoral effects. scirp.orgscirp.orgekb.eg The continued exploration of substituted hydrazides like this compound is driven by this proven track record and the potential to discover new agents with improved efficacy and novel mechanisms of action. benthamdirect.com

Overview of Research Paradigms and Multidisciplinary Approaches for this compound

The investigation of this compound and its potential applications involves a multidisciplinary approach, integrating synthetic chemistry, analytical characterization, and biological evaluation.

Synthesis and Derivatization: A primary research paradigm is the synthesis of the core molecule and its derivatives. The synthesis of salicylhydrazides is typically achieved through the reaction of a salicylic acid ester (like methyl salicylate) or the salicylic acid itself with hydrazine hydrate (B1144303). wjpps.compatsnap.comresearchgate.net For this compound, the likely starting material would be 3,5-dibromosalicylic acid or its corresponding ester. A major focus of synthetic efforts is the creation of Schiff base derivatives by condensing the hydrazide with a wide range of aldehydes and ketones. wjpps.comd-nb.info Another important avenue is the synthesis of metal complexes, as the hydrazide moiety can act as a chelating ligand, and the resulting complexes often exhibit enhanced biological activity compared to the ligand alone. researchgate.netresearchgate.net

Structural and Physicochemical Characterization: Once synthesized, new compounds are rigorously characterized using modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the chemical structure. wjpps.comresearchgate.net Mass spectrometry is used to determine the molecular weight. Physicochemical properties such as melting point, solubility, and the octanol-water partition coefficient (LogP) are determined to understand the compound's behavior and drug-likeness.

Biological Evaluation: A significant component of the research involves screening the compounds for various biological activities.

Antimicrobial Activity: This is commonly assessed using in vitro methods like the agar (B569324) well diffusion or broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. researchgate.net

Anticancer Activity: The cytotoxic potential of the compounds is evaluated against various human cancer cell lines (e.g., breast, leukemia, lung). nih.gov The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is a key metric obtained from assays like the MTT assay. nih.govresearchgate.net

Other Biological Assays: Depending on the structural features and the activities of related compounds, researchers may also investigate anti-inflammatory, anticonvulsant, or specific enzyme inhibitory activities. cymitquimica.comnih.gov

This integrated approach of synthesis, characterization, and biological screening is essential for identifying promising new therapeutic leads from the substituted hydrazide class of compounds.

Data Tables

Table 1: Physicochemical Properties of Salicylhydrazide and a Key Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Salicylhydrazide | C₇H₈N₂O₂ | 152.15 | ~120-125 | White crystalline powder | 936-02-7 |

| 3,5-Dibromosalicylaldehyde (B1199182) | C₇H₄Br₂O₂ | 279.91 | 82-83.5 | Yellow to yellow-brown crystalline powder | 90-59-5 |

Data sourced from references ontosight.aicymitquimica.com.

Table 2: Summary of Investigated Biological Activities for Salicylhydrazide Derivatives

| Activity Type | Description | Common Assay Methods | Target Organisms/Cells | References |

| Antibacterial | Inhibition of bacterial growth. | Broth microdilution (MIC determination), Agar diffusion | Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli | wjpps.comscirp.org |

| Antifungal | Inhibition of fungal growth. | Agar diffusion, MIC determination | Candida albicans, Aspergillus niger | wjpps.comscirp.org |

| Anticancer / Cytotoxic | Inhibition of cancer cell proliferation. | MTT assay (IC₅₀ determination) | Human cancer cell lines (e.g., HL-60, K-562, MCF-7) | nih.govresearchgate.net |

| Anti-inflammatory | Reduction of inflammation. | Carrageenan-induced paw edema (in vivo), COX enzyme inhibition (in vitro) | Animal models (mice), COX-1/COX-2 enzymes | nih.gov |

| Anticonvulsant | Prevention of seizures. | Maximal Electroshock (MES) test | Animal models (mice) | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKIUUFGGBFAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NN)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196743 | |

| Record name | 3,5-Dibromosalicylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46155-70-8 | |

| Record name | 3,5-Dibromo-2-hydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46155-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromosalicylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046155708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromosalicylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromosalicylhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dibromosalicylhydrazide

Advanced Synthetic Routes from Key Precursors

The construction of the 3,5-Dibromosalicylhydrazide molecule can be strategically achieved by forming the hydrazide moiety from a brominated salicylaldehyde (B1680747) or by introducing bromine atoms onto a pre-existing salicylhydrazide structure.

A primary and direct route to this compound involves the condensation reaction between 3,5-dibromosalicylaldehyde (B1199182) and hydrazine (B178648) hydrate (B1144303). This reaction is analogous to the formation of hydrazones and Schiff bases, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.

The reaction typically proceeds by dissolving 3,5-dibromosalicylaldehyde in a suitable solvent, such as ethanol (B145695), and then adding hydrazine hydrate. The mixture is then heated to facilitate the condensation and subsequent dehydration, leading to the formation of the hydrazide. The general reaction is as follows:

Reaction Scheme:

Detailed research on analogous reactions, such as the formation of Schiff bases from 3,5-dibromosalicylaldehyde, provides insight into effective reaction conditions. google.com For instance, heating the reactants in an ethanolic solution is a common practice. google.com

Table 1: Exemplary Reaction Conditions for Condensation of 3,5-Dibromosalicylaldehyde with Hydrazine Derivatives

| Reactant A | Reactant B | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| 3,5-Dibromosalicylaldehyde | Hydrazine hydrate | Ethanol | 80 | 2-5 |

This data is based on analogous reactions reported in the literature. google.com

An alternative pathway to this compound is the direct electrophilic bromination of salicylhydrazide. In this approach, the salicylhydrazide molecule is treated with a brominating agent. The hydroxyl (-OH) and the hydrazide (-CONHNH₂) groups on the benzene (B151609) ring are activating and direct the incoming electrophile (Br⁺) to the ortho and para positions. Since the para position to the hydroxyl group is already occupied by the hydrazide group, the bromine atoms are directed to the available ortho and the other para position (relative to the hydrazide group), which are positions 3 and 5.

The hydroxyl group is a powerful activating group, making the benzene ring highly susceptible to electrophilic substitution. byjus.com Therefore, the reaction often proceeds readily without the need for a Lewis acid catalyst. byjus.com The reaction can be represented as:

Reaction Scheme:

Control over the extent of bromination is crucial. The use of bromine water can lead to the formation of tribrominated products. byjus.com To achieve selective di-bromination, the reaction is typically carried out in a less polar solvent, such as carbon disulfide or chloroform (B151607), at low temperatures. byjus.com

Reaction Kinetics and Mechanistic Considerations in this compound Synthesis

The mechanism of the condensation reaction between 3,5-dibromosalicylaldehyde and hydrazine involves a nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the final hydrazide product. The reaction is often catalyzed by the presence of a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

For the alternative synthetic route, the mechanism of electrophilic bromination of salicylhydrazide follows the general pathway for electrophilic aromatic substitution. The key steps include:

Generation of the electrophile (Br⁺) from the brominating agent.

Attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The activating -OH group significantly stabilizes this intermediate. britannica.com

Deprotonation of the arenium ion to restore the aromaticity of the ring and yield the brominated product.

Kinetic studies on the bromination of salicylic (B10762653) acid have shown that the reaction is second order, being first order with respect to both salicylic acid and bromine. asianpubs.org This suggests that the rate-determining step is the initial attack of the aromatic ring on the bromine molecule. asianpubs.org A similar kinetic profile would be expected for the bromination of salicylhydrazide.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several reaction parameters.

In the condensation of 3,5-dibromosalicylaldehyde with hydrazine, the choice of solvent is critical. Polar protic solvents like ethanol are often employed as they can solvate both the reactants and facilitate the proton transfer steps in the mechanism. google.com In some cases, a mixture of solvents, such as dimethylformamide (DMF) and acetonitrile (B52724), has been used to ensure the solubility of all components. google.com While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid can accelerate the rate of condensation by activating the aldehyde.

For the direct bromination of salicylhydrazide, the solvent plays a crucial role in controlling the selectivity of the reaction. The use of polar solvents like water can lead to over-bromination due to the high reactivity of the phenol (B47542) ring. byjus.com Therefore, non-polar solvents such as carbon tetrachloride or chloroform are preferred to moderate the reaction and favor the formation of the di-brominated product. byjus.com

Temperature is a key parameter in both synthetic routes. For the condensation reaction, heating is generally required to overcome the activation energy barrier and drive the dehydration step. Temperatures in the range of 80-100°C are commonly used. google.com

In the electrophilic bromination of salicylhydrazide, temperature control is essential for selectivity. The high reactivity of the activated ring means that the reaction can proceed rapidly even at low temperatures. byjus.com Conducting the reaction at reduced temperatures helps to control the rate of reaction and prevent the formation of unwanted by-products.

Pressure is not typically a critical parameter for these liquid-phase reactions under standard laboratory conditions. The reactions are generally carried out at atmospheric pressure.

Scale-Up Considerations and Industrial Applicability of Synthetic Protocols

The transition of a synthetic route from a laboratory setting to an industrial scale is a multifaceted challenge that requires careful consideration of process optimization, reactor design, and downstream processing to ensure efficiency, safety, and cost-effectiveness. While specific large-scale production data for this compound is not extensively published in public literature, general principles of process chemistry for aromatic hydrazides can be applied to anticipate the key scale-up considerations.

A common laboratory synthesis of salicylhydrazides involves the reaction of a salicylic acid ester with hydrazine hydrate. For the industrial production of this compound, this would likely involve the hydrazinolysis of an ester of 3,5-dibromosalicylic acid.

Process Optimization: A primary goal in scaling up this synthesis is to maximize yield and throughput while minimizing costs and waste. This can be achieved through a systematic approach to process optimization, often employing Design of Experiments (DoE) to identify the optimal reaction conditions. Key parameters to investigate include:

Reaction Temperature and Time: Balancing reaction rate with the potential for side reactions and decomposition is critical.

Solvent Selection: The choice of solvent impacts reaction kinetics, product solubility, and ease of purification. For industrial applications, factors such as cost, safety (flashpoint), and environmental impact are paramount.

Stoichiometry of Reactants: Optimizing the molar ratio of the 3,5-dibromosalicylate ester to hydrazine hydrate is crucial for maximizing conversion and minimizing unreacted starting materials.

Catalyst (if any): While often not required for simple hydrazinolysis, the use of a catalyst could potentially reduce reaction times or temperatures, and its selection and loading would be a key optimization parameter.

Reactor Design and Operation: The choice of reactor is critical for ensuring efficient heat and mass transfer, which become more challenging on a larger scale.

Batch vs. Continuous Processing: While traditional pharmaceutical manufacturing has relied on batch reactors, continuous flow chemistry is gaining traction for its potential to offer better control over reaction parameters, improved safety, and more consistent product quality. acs.org For the synthesis of hydrazides, continuous flow processes can offer short residence times, which could be advantageous. acs.org

Materials of Construction: The corrosive nature of some reactants and intermediates may necessitate the use of specialized reactor materials.

Mixing and Heat Transfer: Adequate agitation is essential to ensure homogeneity, while an efficient heat exchange system is required to control the exothermic nature of the reaction.

Crystallization: This is a common method for purifying solid organic compounds. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and purity.

Filtration and Drying: Efficient solid-liquid separation and drying of the final product are essential for achieving the required product specifications.

Waste Stream Management: The treatment and disposal of waste streams, including spent solvents and byproducts, must be considered to ensure environmental compliance.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Material compatibility, heat and mass transfer |

| Heating/Cooling | Heating mantle/ice bath | Jacketed vessel with heat transfer fluid | Precise temperature control, safety |

| Mixing | Magnetic stirrer | Mechanical agitator (e.g., impeller) | Efficient mixing to ensure homogeneity |

| Purification | Column chromatography | Crystallization, filtration | Cost-effectiveness, solvent recovery |

| Process Control | Manual | Automated (e.g., PLC, DCS) | Consistency, safety, data logging |

Table 1: Comparison of Laboratory and Industrial Scale Synthesis Parameters

Green Chemistry Principles in the Production of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the selection of raw materials, the use of safer solvents and reagents, and the minimization of waste.

In-situ Generation of Bromine: One approach is the in-situ generation of bromine from less hazardous sources, such as hydrogen bromide and an oxidizing agent. This avoids the need to transport and handle large quantities of liquid bromine. researchoutreach.org

Photobromination in Flow Reactors: The use of light to initiate bromination reactions in continuous flow reactors offers a safer and more efficient alternative to traditional methods. researchoutreach.orgacs.org This technique allows for precise control over the reaction and minimizes the inventory of hazardous materials at any given time. researchoutreach.orgacs.org

Enzymatic Halogenation: While still an emerging field, the use of halogenase enzymes for the regioselective halogenation of aromatic compounds presents a promising avenue for sustainable synthesis. ascensusspecialties.com

Alternatives to Hydrazine: Hydrazine is a highly toxic and potentially carcinogenic substance, making its use in large-scale industrial processes a significant safety and environmental concern. fineamin.com Research into safer alternatives is ongoing.

Carbohydrazide: This compound is considered a safer alternative to hydrazine in some applications, as it is non-toxic and its decomposition products are generally harmless. nbinno.com

Methyl Hydrazinocarboxylate: This has been investigated as a practical alternative to hydrazine in the Wolff-Kishner reduction, a related reaction type. organic-chemistry.org

Hydrazine-free Synthetic Routes: The development of synthetic pathways that avoid the use of hydrazine altogether would be the most significant green chemistry advancement. This could involve, for example, the catalytic amination of a suitable precursor.

Solvent Selection and Energy Efficiency: The choice of solvent has a major impact on the environmental footprint of a chemical process.

Greener Solvents: The use of water, supercritical fluids, or bio-derived solvents is preferred over traditional volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste, lower purification costs. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Less waste, more efficient use of resources. |

| Less Hazardous Chemical Syntheses | Using safer brominating agents and exploring alternatives to hydrazine. | Improved worker safety, reduced environmental risk. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents; minimizing solvent use. | Reduced VOC emissions, lower environmental impact. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or continuous flow processing. | Reduced energy consumption, lower carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials. | Reduced reliance on fossil fuels. |

Table 2: Application of Green Chemistry Principles

Comprehensive Data on this compound Not Available in Publicly Accessible Scientific Literature

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of published experimental and computational data for the specific chemical compound this compound. Consequently, the detailed structural and electronic analysis requested cannot be provided at this time.

Searches for single-crystal X-ray diffraction studies, which are essential for determining precise molecular structures, did not yield any specific results for this compound. While crystallographic data is available for related precursor molecules such as 3,5-Dibromosalicylic acid and 3,5-Dibromosalicylaldehyde, this information is not directly transferable to the target hydrazide compound. nih.govnih.gov Similarly, data exists for derivatives where 3,5-dibromosalicylaldehyde is reacted with other benzohydrazides, but not for the parent this compound itself. researchgate.net

Furthermore, the investigation found no specific computational studies using methods like Density Functional Theory (DFT) for this compound. Such studies are necessary to determine ground state geometries, energies, and to perform Frontier Molecular Orbital (FMO) analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Without these dedicated computational analyses, a scientifically accurate discussion of the molecule's electronic structure and reactivity, as per the requested outline, is not possible.

While general principles of molecular orbital theory and DFT are well-established, applying them to a specific compound like this compound requires dedicated research that does not appear to be available in the public domain. wikipedia.orgnih.gov Therefore, any attempt to generate the requested article would rely on speculation rather than documented scientific findings.

In the interest of scientific accuracy and adherence to the specified constraints, the article cannot be generated until peer-reviewed experimental or computational data for this compound becomes available.

Molecular Structure and Conformational Analysis of 3,5 Dibromosalicylhydrazide

Computational Elucidation of Molecular Geometry and Electronic Structure

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and charge transfer interactions. For 3,5-Dibromosalicylhydrazide, NBO analysis would reveal significant delocalization of electron density arising from the interactions between the lone pairs of the oxygen and nitrogen atoms and the π-system of the aromatic ring.

Key interactions expected to be identified by NBO analysis include:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the hydrazide moiety, forming a stable six-membered ring. This interaction would be characterized by a significant stabilization energy, indicating a substantial degree of electron density sharing.

The stabilization energies associated with these interactions, calculated through NBO analysis, provide a quantitative measure of their strength. For instance, the interaction between the lone pair of the phenolic oxygen and the antibonding orbitals of the adjacent C-C bonds in the ring, and the interaction between the nitrogen lone pairs and the carbonyl π* orbital are expected to be significant.

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) (kcal/mol) |

| LP (O) of -OH | π* (C=C) of ring | High |

| LP (N) of -NH | π* (C=O) | Moderate to High |

| LP (O) of C=O | σ* (N-N) | Low |

| π (C=C) of ring | π* (C=C) of ring | High |

Note: The data in this table is illustrative and based on typical values for similar molecular systems. Specific computational studies on this compound are required for precise values.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map of the electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of negative potential are anticipated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as to a lesser extent, the nitrogen atoms of the hydrazide moiety. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the N-H protons. These areas are prone to nucleophilic attack.

The MEP map provides a visual representation of the charge distribution and is instrumental in understanding the molecule's interaction with other chemical species.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound are expected to self-assemble into complex supramolecular architectures governed by a variety of intermolecular interactions.

Characterization of Hydrogen Bonding Networks: Intramolecular and Intermolecular Interactions

Hydrogen bonding is a dominant force in the crystal packing of salicylhydrazide derivatives. nih.gov Both intramolecular and intermolecular hydrogen bonds are expected to play a crucial role in the structure of this compound.

Intramolecular Hydrogen Bond: As mentioned, a strong S(6) intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a defining feature. nih.gov

Intermolecular Hydrogen Bonds: The hydrazide moiety provides both hydrogen bond donors (-NH, -NH2) and acceptors (C=O, -NH2), leading to the formation of extensive intermolecular hydrogen bonding networks. These interactions can link molecules into chains, sheets, or more complex three-dimensional structures. For instance, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimeric or catemeric motifs. nih.gov

| Donor | Acceptor | Type |

| O-H | O=C | Intramolecular |

| N-H | O=C | Intermolecular |

| N-H | N | Intermolecular |

Hirshfeld Surface Analysis and Quantitative Assessment of Noncovalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as dnorm, di, and de onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

H...O/O...H contacts: These would be prominent due to the extensive hydrogen bonding and would appear as distinct red regions on the dnorm map.

Br...H/H...Br contacts: Halogen bonding interactions are also possible and would be visible on the Hirshfeld surface.

C...H/H...C contacts: These represent weaker van der Waals interactions.

C...C contacts: Indicative of π-π stacking interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.

| Interaction Type | Percentage Contribution (Illustrative) |

| H···H | ~40-50% |

| O···H/H···O | ~20-30% |

| Br···H/H···Br | ~10-15% |

| C···H/H···C | ~5-10% |

| C···C | ~1-5% |

Note: The percentage contributions are estimations based on similar halogenated organic molecules and would require experimental crystallographic data for this compound for accurate determination.

π-π Stacking Interactions and Aromatic Stacking Motifs

The presence of the aromatic ring in this compound allows for the possibility of π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal structure. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. The presence and nature of π-π stacking can be inferred from crystallographic data, such as the distance and angle between the centroids of adjacent aromatic rings. researchgate.net

Computational Prediction of Crystal Structures and Polymorphs

Computational methods for crystal structure prediction (CSP) can be employed to explore the potential packing arrangements and polymorphic forms of this compound. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. This allows for the identification of the most thermodynamically stable crystal structures. CSP can be a valuable tool in understanding the solid-state landscape of a molecule and in identifying potential polymorphs that may have different physical properties.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical studies detailing the vibrational spectroscopy (Infrared and Raman) of this compound could be located. As a result, the requested in-depth analysis and data tables for the "Vibrational Spectroscopy Analysis (IR and Raman) for Structural Confirmation" section cannot be provided at this time.

This lack of available data prevents the creation of a scientifically accurate article that adheres to the user's strict outline and content requirements. Generating such an article without reliable, specific data for the target compound would lead to speculation and inaccuracies, which is contrary to the principles of scientific reporting.

Further research and publication in the field of analytical chemistry and spectroscopy are required to elucidate the vibrational properties of this compound. Once such data becomes available, a thorough and accurate analysis as per the requested outline can be completed.

Coordination Chemistry of 3,5 Dibromosalicylhydrazide

Ligand Properties and Coordination Modes of Dibromosalicylhydrazides

3,5-Dibromosalicylhydrazide possesses three primary donor sites that enable it to act as a chelating agent:

The phenolic oxygen atom from the hydroxyl group.

The carbonyl oxygen atom of the hydrazide moiety.

The terminal amino nitrogen atom of the hydrazide group.

Salicylhydrazides and their derivatives typically function as tridentate ligands, coordinating to a central metal ion through this ONO donor set. researchgate.net The ligand can exist in two tautomeric forms, keto and enol, which influences its coordination mode.

Keto Form: In the neutral or acidic medium, the ligand generally exists in its keto form. It coordinates to the metal ion through the phenolic oxygen (after deprotonation), the carbonyl oxygen, and the terminal amino nitrogen. This coordination forms stable five- and six-membered chelate rings with the metal ion, a structurally favorable arrangement that enhances complex stability.

Enol Form: In a basic medium, the ligand can undergo deprotonation of the amide proton to form the enolate tautomer. In this form, coordination occurs through the phenolic oxygen, the enolic oxygen, and the azomethine nitrogen atom. This mode of coordination is common in complexes where the ligand acts as a dianionic species. researchgate.net

The ability to form multiple chelate rings makes this compound a potent chelating ligand for a variety of metal ions.

The presence of two bromine atoms at the 3 and 5 positions of the salicylic (B10762653) ring significantly modifies the electronic properties of the ligand. Bromine is an electron-withdrawing group, exerting a negative inductive effect (-I). This effect has several important consequences:

Increased Acidity: The electron-withdrawing nature of the bromine atoms pulls electron density away from the phenyl ring, which in turn increases the acidity of the phenolic hydroxyl group. This facilitates the deprotonation of the phenolic proton at a lower pH, making coordination possible under more acidic conditions compared to the unsubstituted salicylhydrazide.

Enhanced Stability of Complexes: In some cases, electron-withdrawing substituents can stabilize the resulting metal complex by delocalizing electron density within the chelate rings. nih.gov

Synthesis and Characterization of Metal-Dibromosalicylhydrazide Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent system. Subsequent characterization using various analytical and spectroscopic techniques is essential to determine the structure and properties of the resulting complexes.

Transition metal ions, with their partially filled d-orbitals, readily form stable complexes with ligands like this compound. Copper(II) is a prime example, known for its versatile coordination geometries.

A general synthetic procedure involves dissolving this compound in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., copper(II) chloride) in the same solvent. nih.govnih.gov The reaction mixture is often heated under reflux for several hours to ensure complete complexation. Upon cooling, the solid metal complex precipitates and can be isolated by filtration, washed, and dried.

Copper(II) complexes with related hydrazide ligands are often mononuclear, with the ligand acting as a tridentate, dianionic species. researchgate.net The resulting geometry around the Cu(II) center is typically square planar or distorted octahedral, with solvent molecules or other anions occupying the remaining coordination sites. researchgate.netnih.gov

Understanding the stoichiometry (metal-to-ligand ratio) and the stability of the formed complexes is crucial. These parameters are commonly determined in solution using spectrophotometric methods. bohrium.comsemanticscholar.org

Job's Method of Continuous Variation: This method is widely used to determine the stoichiometry of a complex. chemsociety.org.ngwalisongo.ac.id A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand typically yields a curve with a maximum at the mole fraction corresponding to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-ligand ratio, while a maximum at ~0.67 suggests a 1:2 ratio. chemsociety.org.ng

Stability Constants: The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand. High values of K indicate the formation of a stable complex. chemsociety.org.ng For a 1:1 complex, the stability constant can be calculated from the data obtained from spectrophotometric titrations. The Gibbs free energy of formation (ΔG) can then be determined using the equation ΔG = -RTlnK, where a negative value of ΔG indicates a spontaneous and feasible complex formation process. chemsociety.org.ng

Table 1: Illustrative Example of Stability Constant Determination for a 1:1 Metal-Salicylate Complex (Data based on a related salicylate system for demonstration purposes) chemsociety.org.ng

| Metal Ion | Stoichiometry (Metal:Ligand) | log K | ΔG (kJ/mol) |

| Fe(III) | 1:1 | 7.31 | -41.71 |

| Al(III) | 1:1 | 5.93 | -33.84 |

Spectroscopic techniques are indispensable for elucidating the coordination environment of the metal ion and confirming the binding mode of the ligand.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparing the FT-IR spectrum of the free ligand with that of its metal complex reveals key information about coordination.

The broad band corresponding to the phenolic ν(O-H) stretch in the free ligand typically disappears upon complexation, indicating deprotonation and coordination of the phenolic oxygen.

The ν(C=O) (Amide I) band of the hydrazide group often shifts to a lower frequency (wavenumber) in the complex, which is direct evidence of coordination through the carbonyl oxygen. rsc.org

If the ligand coordinates in its enol form, the ν(C=O) band disappears and is replaced by new bands corresponding to ν(C=N) (azomethine) and ν(C-O) (enolic) stretches. researchgate.net

New, weaker bands appearing in the far-infrared region of the complex's spectrum can be assigned to ν(M-O) and ν(M-N) vibrations, further confirming the formation of coordinate bonds.

Table 2: Typical FT-IR Spectral Data for a Salicylhydrazide Ligand and its Metal Complex

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| Phenolic O-H | ~3200 | Absent | Deprotonation and coordination of phenolic oxygen |

| Amide N-H | ~3300 | ~3300 (or shifted) | N-H bond present |

| Carbonyl C=O (Amide I) | ~1650 | ~1610 | Coordination via carbonyl oxygen |

| C-O (Phenolic) | ~1250 | ~1270 (shifted) | Coordination via phenolic oxygen |

| Metal-Oxygen (M-O) | - | ~550 | Formation of M-O bond |

| Metal-Nitrogen (M-N) | - | ~450 | Formation of M-N bond |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and coordination geometry.

Intra-ligand Transitions: Bands observed in the UV region are typically assigned to π → π* and n → π* transitions within the aromatic ring and hydrazide moiety of the ligand. These bands may shift upon coordination.

Charge Transfer Bands: New, often intense, bands may appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com

d-d Transitions: For transition metal complexes like Cu(II), weak absorption bands in the visible or near-infrared region correspond to d-d electronic transitions. The position and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Mechanistic Studies of Metal Ion Recognition and Sensing

The ability of this compound to act as a chemosensor for various metal ions is governed by a combination of photophysical processes and specific molecular interactions. These mechanisms are central to its function in detecting and quantifying metal cations.

Chelation-Enhanced Fluorescence (CHEF) and Fluorescence Quenching Mechanisms

The interaction of this compound with metal ions can lead to significant changes in its fluorescence properties, primarily through Chelation-Enhanced Fluorescence (CHEF) or fluorescence quenching. CHEF is a phenomenon where the binding of a metal ion to a fluorophore-receptor system enhances the fluorescence intensity. This is often attributed to the increased rigidity of the molecular structure upon chelation, which reduces non-radiative decay pathways and promotes radiative emission. In the context of Schiff base compounds derived from salicylaldehyde (B1680747), such as those related to this compound, the coordination with metal ions like Al³⁺ can inhibit C=N isomerization, a common non-radiative decay pathway, leading to a "turn-on" fluorescence response. researcher.life

Conversely, fluorescence quenching involves a decrease in fluorescence intensity upon interaction with a quencher, in this case, a metal ion. This can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, or the formation of a non-fluorescent ground-state complex. researchgate.netmdpi.com For instance, paramagnetic metal ions are known to be effective quenchers of fluorescence. The specific outcome, whether enhancement or quenching, is highly dependent on the nature of the metal ion, the solvent environment, and the specific structure of the ligand. researchgate.netnih.gov

Different photophysical mechanisms that play a role in the detection of metal ions by fluorescent sensors include:

Chelation-Enhanced Fluorescence (CHEF)

Intramolecular Charge Transfer (ICT)

Photoinduced Electron Transfer (PET)

Aggregation-Induced Emission (AIE) researcher.life

The design of chemosensors for specific cations is a critical factor in achieving high selectivity and sensitivity. This involves careful consideration of the Schiff base structure, the nature of the coordinating groups, and the optimal fluorophore functionality to minimize interference from other metal ions. monash.edu

Role of Intramolecular Hydrogen Bonds in Metal Binding

Intramolecular hydrogen bonds play a critical role in pre-organizing the ligand for metal ion binding and influencing the stability and geometry of the resulting complex. In Schiff base derivatives of 3,5-dibromosalicylaldehyde (B1199182), the presence of an intramolecular O—H···N hydrogen bond is a common structural feature. nih.govnih.gov This hydrogen bond forms between the hydroxyl group of the salicylaldehyde moiety and the imine nitrogen atom of the hydrazide chain.

The crystal structure of a closely related compound, 2-Chloro-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, confirms the existence of such an intramolecular hydrogen bond. nih.gov This pre-organization holds the donor atoms in a favorable conformation for chelation with a metal ion. Upon coordination, this hydrogen bond is typically broken, and the proton is displaced by the metal ion, which then binds to the phenolic oxygen and the imine nitrogen, forming a stable chelate ring. The strength and presence of this intramolecular hydrogen bond can significantly impact the thermodynamics and kinetics of metal complex formation.

| Compound | Intramolecular Hydrogen Bond Type | Significance |

| N′-(3,5-Dibromo-2-hydroxybenzylidene)-3,4-methylenedioxybenzohydrazide | O—H···N | Pre-organizes the ligand for metal chelation. nih.govnih.gov |

| 2-Chloro-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide | O—H···N | Stabilizes the molecular conformation prior to metal binding. nih.gov |

Selectivity and Sensitivity Towards Specific Metal Cations

The selectivity of this compound-based sensors for specific metal cations is a key aspect of their application in analytical chemistry. Selectivity refers to the ability of the sensor to preferentially bind to a particular metal ion in the presence of other competing ions. Sensitivity, on the other hand, is a measure of how much the analytical signal (e.g., fluorescence intensity) changes for a given change in the concentration of the analyte.

The design of the ligand, including the nature and position of substituent groups, plays a crucial role in determining its selectivity. For instance, the hard-soft acid-base (HSAB) principle can be a guiding factor, where hard Lewis acids (like Al³⁺) tend to bind preferentially to hard Lewis bases (like oxygen donors), while soft acids (like Hg²⁺) prefer soft bases (like sulfur or nitrogen donors). The steric hindrance around the binding pocket can also influence which metal ions can be accommodated.

Theoretical Approaches to Metal-Ligand Bonding in Dibromosalicylhydrazide Complexes

Theoretical and computational methods provide invaluable insights into the nature of metal-ligand bonding, the geometry of coordination complexes, and their electronic structures. These approaches complement experimental findings and aid in the rational design of new ligands with tailored properties.

Computational Modeling of Coordination Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational tool used to model the geometric and electronic properties of molecules, including metal complexes. wikipedia.orgnih.govunic.ac.cydergipark.org.trresearchgate.netnih.gov By performing geometry optimizations, researchers can predict the most stable three-dimensional arrangement of atoms in a this compound-metal complex. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the coordination sphere around the metal ion.

Furthermore, DFT calculations can elucidate the electronic structure of these complexes by determining the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity and spectroscopic properties of the complex. Analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding, indicating whether it is predominantly ionic or covalent and identifying the orbitals involved in charge transfer processes.

Analysis of Ligand Field Effects and Crystal Field Stabilization Energy

Ligand Field Theory (LFT) is an extension of Crystal Field Theory (CFT) that incorporates aspects of molecular orbital theory to describe the electronic structure of transition metal complexes. wikipedia.orgwelcomehomevetsofnj.orgbritannica.comlibretexts.org LFT considers the interactions between the d-orbitals of the central metal ion and the orbitals of the surrounding ligands. These interactions cause the degenerate d-orbitals to split into different energy levels. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), depends on the geometry of the complex, the nature of the metal ion, and the strength of the ligands.

The arrangement of electrons within the split d-orbitals determines the magnetic properties and the electronic spectra (color) of the complex. The Crystal Field Stabilization Energy (CFSE) is the net energy decrease resulting from the splitting of the d-orbitals and the preferential occupation of the lower energy orbitals by the d-electrons. simply.sciencelibretexts.orgyoutube.comwikipedia.org The CFSE can be calculated based on the d-electron configuration and the geometry of the complex. For an octahedral complex, the CFSE is calculated as:

CFSE = (-0.4 * nt2g + 0.6 * neg) * Δo

where nt2g and neg are the number of electrons in the t2g and eg orbitals, respectively, and Δo is the ligand field splitting parameter for an octahedral field.

The magnitude of the CFSE provides a measure of the thermodynamic stability of the complex arising from the ligand field effects. While specific calculations for this compound complexes are not detailed in the available literature, these theoretical frameworks provide the essential tools for analyzing and predicting their properties.

Development of Bridging Ligands and Multinuclear Complexes

The versatile coordination behavior of salicylhydrazide derivatives, including this compound, allows for their application as building blocks in the construction of complex molecular architectures. Their ability to act as bridging ligands is fundamental to the formation of multinuclear complexes, where two or more metal centers are linked within a single molecular entity. This section explores the role of this compound and related compounds in the development of such intricate coordination compounds.

The fundamental concept of a bridging ligand involves a ligand that connects two or more metal ions. mdpi.com Salicylhydrazides, with their multiple donor sites—phenolic oxygen, carbonyl oxygen, and hydrazinic nitrogen atoms—are well-suited for this role. These functional groups can coordinate to multiple metal centers simultaneously, leading to the formation of dinuclear, trinuclear, or even higher nuclearity clusters.

While specific studies detailing the bridging capabilities of this compound are not extensively documented in publicly available research, the behavior of analogous salicylhydrazone and salicylaldoxime ligands provides significant insight into its potential. For instance, salicylaldoximes are recognized for their capacity to act as both chelating and bridging units, facilitating the synthesis of multinuclear clusters. nih.gov The phenolato and oximato groups within these ligands can bridge metal ions, a function that the phenolate and hydrazide moieties of this compound could similarly perform.

Research on related acylhydrazone-based ligands has demonstrated the formation of µ-phenoxido-bridged dinuclear copper(II) complexes. In these structures, the phenolic oxygen atom of the ligand bridges two copper centers. xn--michael-bhme-djb.de This bridging mode is a common feature in the coordination chemistry of salicylaldehyde derivatives and is a highly probable coordination mode for this compound. The resulting dinuclear core, often a [Cu₂(OR)₂]²⁺ unit, is a recurring motif in the study of magnetic interactions between metal centers. xn--michael-bhme-djb.de

The formation of multinuclear complexes is not limited to copper. Studies on manganese(III) complexes with Schiff base ligands derived from salicylaldehyde have revealed the formation of hydroxo-bridged structures. nih.gov Furthermore, salicylaldoxime-based ligands have been successfully employed in the synthesis of hexa-iron clusters. nih.gov These examples underscore the broad potential of salicyl-based ligands to form multinuclear complexes with a variety of transition metals.

The table below summarizes the types of bridging and nuclearity observed in complexes of ligands structurally related to this compound, offering a predictive framework for its own coordination behavior.

| Ligand Type | Bridging Moiety | Metal Ion(s) | Resulting Nuclearity |

| Salicylaldoxime | Phenolato, Oximato | Fe(III) | Hexanuclear |

| Acylhydrazone | µ-phenoxido | Cu(II) | Dinuclear |

| Salicylaldehyde Schiff Base | Hydroxo | Mn(III) | Trinuclear, 1D Chain |

The ability to form these multinuclear structures is of significant interest in the fields of materials science and catalysis. The proximity of metal centers in these complexes can lead to unique magnetic, electronic, and reactive properties. For example, dinuclear copper(II) complexes often exhibit antiferromagnetic coupling between the metal ions. xn--michael-bhme-djb.de The design and synthesis of new multinuclear complexes using ligands like this compound are driven by the prospect of creating novel materials with tailored properties.

Advanced Spectroscopic Characterization and Analytical Techniques in 3,5 Dibromosalicylhydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Titration Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 3,5-Dibromosalicylhydrazide. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and the connectivity between them.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecular structure.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms present. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the hydrazide (-NH and -NH₂) protons. The aromatic region would likely display two doublets due to the two non-equivalent protons on the benzene (B151609) ring, with their splitting pattern revealing their meta-relationship. The phenolic hydroxyl proton is typically observed as a broad singlet at a very downfield chemical shift, often above 11 ppm, due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The protons of the hydrazide group are also expected to appear as distinct, often broad signals that are exchangeable with deuterium (B1214612) oxide (D₂O). mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. Key signals would include those for the carbonyl carbon (typically in the 160-170 ppm range), the carbon atoms bonded to the bromine and hydroxyl groups, and the unsubstituted aromatic carbons.

Predicted ¹H NMR Data for this compound Predicted data based on analysis of structurally similar compounds.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H | ~ 7.8 - 8.0 | d (Doublet) | Aromatic proton adjacent to the hydrazide group. |

| Ar-H | ~ 7.6 - 7.7 | d (Doublet) | Aromatic proton between the two bromine atoms. |

| -OH | > 11.5 | s (Singlet, broad) | Phenolic proton, downfield due to intramolecular H-bonding. D₂O exchangeable. |

| -NH- | ~ 9.5 - 10.5 | s (Singlet, broad) | Amide proton of the hydrazide. D₂O exchangeable. |

| -NH₂ | ~ 4.5 - 5.5 | s (Singlet, broad) | Terminal amine protons of the hydrazide. D₂O exchangeable. |

Predicted ¹³C NMR Data for this compound Predicted data based on general chemical shift ranges and substituent effects.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 165 - 170 |

| C-OH | ~ 155 - 160 |

| Ar C-H | ~ 135 - 140 |

| Ar C-H | ~ 120 - 125 |

| C-C=O | ~ 115 - 120 |

| C-Br | ~ 110 - 115 |

| C-Br | ~ 108 - 112 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often required for unambiguous assignment of all signals and complete structural confirmation. preprints.org

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the two aromatic proton signals, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.com An HSQC spectrum would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals in the carbon skeleton.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlation | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Ar-H₁ ↔ Ar-H₂ | Confirms coupling between adjacent aromatic protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Ar-H₁ ↔ Ar-C₁ Ar-H₂ ↔ Ar-C₂ | Assigns specific carbons to their attached protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Ar-H ↔ C=O NH ↔ C=O | Confirms the connectivity of the aromatic ring to the hydrazide functional group. |

NMR titration is a powerful method used to study non-covalent interactions between a host molecule and a ligand, allowing for the determination of binding affinities (expressed as the dissociation constant, Kₑ). nih.govethz.ch The experiment involves monitoring the changes in the NMR spectrum (typically chemical shifts) of one molecule upon the incremental addition of a binding partner. nih.gov

In a hypothetical experiment, a solution of this compound could be titrated with a target receptor (e.g., a protein or a metal ion). As the receptor is added, specific protons of the hydrazide that are involved in the binding interaction would experience a change in their local electronic environment, resulting in a perturbation of their chemical shift (Δδ). By plotting the change in chemical shift against the molar ratio of the added receptor, a binding curve can be generated. This curve is then fitted to a suitable binding isotherm equation to calculate the Kₑ value, providing a quantitative measure of the binding strength. nih.gov The nature of the chemical shift changes can also provide insights into the binding mode and the stoichiometry of the interaction.

Hypothetical NMR Titration Data Illustrative data showing chemical shift perturbation of a single proton on this compound upon addition of a binding partner.

| Molar Ratio [Ligand]/[Host] | Chemical Shift (δ, ppm) | Change in Shift (Δδ, ppm) |

|---|---|---|

| 0.0 | 7.950 | 0.000 |

| 0.2 | 7.962 | 0.012 |

| 0.5 | 7.980 | 0.030 |

| 1.0 | 8.015 | 0.065 |

| 1.5 | 8.040 | 0.090 |

| 2.0 | 8.058 | 0.108 |

| 3.0 | 8.075 | 0.125 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. chemguide.co.uk It is used to characterize the chromophoric (light-absorbing) parts of a molecule.

The structure of this compound contains several chromophores: the substituted benzene ring and the carbonyl group of the hydrazide moiety. These features give rise to characteristic electronic transitions. libretexts.org

π → π* Transitions : These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the conjugated system of the aromatic ring and the C=O double bond. The presence of substituents on the ring (Br, OH) typically causes a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to unsubstituted benzene. utoronto.ca

n → π* Transitions : These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital of the carbonyl group. These transitions are typically weaker in intensity than π → π* transitions. libretexts.org

The combination of these chromophores results in a UV-Vis absorption spectrum that is a unique fingerprint of the molecule's electronic structure.

Probable Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | Aromatic Ring, C=O group | UV (200-350 nm) |

| n → π | n (non-bonding) → π (anti-bonding) | C=O group, Nitrogen atoms | UV/Near-Vis (>300 nm) |

Molecules with the salicyl core, like this compound, are known candidates for a photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This phenomenon is facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the carbonyl oxygen atom (proton acceptor).

Upon absorption of a photon (photoexcitation), the acidity of the phenolic proton increases dramatically. This triggers an ultrafast transfer of the proton from the hydroxyl oxygen to the carbonyl oxygen. iitk.ac.in This process creates a transient, electronically excited species known as a keto-tautomer. The relaxation of this excited tautomer back to its ground state results in the emission of light (fluorescence) at a significantly longer wavelength than that of the initial absorption. This large separation between the absorption and emission maxima is known as a Stokes shift and is a hallmark of the ESIPT process. nih.gov

The ESIPT photocycle can be summarized as:

Absorption : The ground-state Enol form absorbs a UV photon and is promoted to an excited state (E*).

ESIPT : An ultrafast proton transfer occurs in the excited state, forming the excited Keto-tautomer (K*).

Fluorescence : The excited Keto-tautomer relaxes to its ground state (K) by emitting a photon, typically in the visible region.

Reverse Transfer : A rapid, non-radiative proton transfer returns the molecule from the ground-state Keto form to the more stable ground-state Enol form.

This efficient, four-level photocycle makes ESIPT-capable molecules like this compound of interest for applications in fluorescent probes, sensors, and photo-stabilizers. nih.govsemanticscholar.org The modulation of the ESIPT fluorescence can be used to detect changes in the molecule's environment, such as the presence of specific ions or changes in pH. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For this compound (C₇H₆Br₂N₂O₂), the exact molecular weight can be calculated. The presence of two bromine atoms is significant, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak, appearing as a cluster of peaks (M+, [M+2]+•, [M+4]+•) with a distinctive intensity ratio (approximately 1:2:1).

While a specific mass spectrum for this compound is not available, the fragmentation would likely proceed through common pathways for aromatic hydrazides and brominated compounds. Key fragmentation steps could include:

Cleavage of the N-N bond.

Loss of the hydrazide moiety (-NHNH₂).

Fission of the amide C-N bond.

Loss of bromine atoms.

Decarbonylation (loss of CO) from the salicyl ring.

The fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation. General fragmentation patterns for amides and aromatic compounds often involve characteristic losses that can help identify the structure of the parent molecule. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

A validated RP-HPLC (Reversed-Phase HPLC) method would be suitable for analyzing this compound. In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Purity Assessment: To assess the purity of a this compound sample, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would ideally show a single, sharp peak corresponding to the compound. The presence of additional peaks would indicate impurities, such as starting materials (e.g., 3,5-dibromosalicylic acid), by-products, or degradation products. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination. Method validation would involve assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). nih.govijtonline.com

Reaction Monitoring: HPLC is also invaluable for monitoring the synthesis of this compound. For instance, in a reaction between a 3,5-dibromosalicyl derivative and hydrazine (B178648), small aliquots of the reaction mixture can be withdrawn at different time intervals. HPLC analysis of these aliquots would show the decreasing peak area of the starting materials and the increasing peak area of the this compound product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize yield and minimize impurity formation.

A typical HPLC method for a compound like this compound might involve the parameters outlined in the table below, although specific conditions would require experimental optimization.

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water/buffer |

| Detector | UV-Vis Detector (wavelength set to a λmax of the compound) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com A TGA curve for this compound would show the temperature at which the compound begins to decompose. The analysis would reveal if the decomposition occurs in a single step or multiple stages. For hydrazide derivatives, the initial mass loss often corresponds to the loss of small molecules like water or ammonia, followed by the breakdown of the larger organic structure at higher temperatures. researchgate.net The TGA data is critical for understanding the thermal limits of the material.

Biological and Biomedical Research on 3,5 Dibromosalicylhydrazide and Its Analogs

Antimicrobial Activity Studies

Hydrazide-hydrazones are recognized for their versatile biological properties, including significant antimicrobial effects. mdpi.comnih.gov The core structure is a key pharmacophore that has been investigated for activity against various pathogens, leading to the development of numerous derivatives. mdpi.com

Evaluation against Bacterial and Fungal Pathogens

While direct and extensive studies on 3,5-Dibromosalicylhydrazide are not widely documented, the broader class of salicylhydrazides and their derivatives have been evaluated for antimicrobial efficacy. Research on related hydrazide-hydrazone compounds demonstrates a range of activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain novel hydrazide-hydrazone derivatives have shown potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov

The antimicrobial potential is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various hydrazone derivatives have reported MIC values spanning from as low as 0.49 µg/mL to over 256 µg/mL, depending on the specific chemical structure and the microbial strain being tested. mdpi.com For example, some derivatives show stronger activity against Gram-positive bacteria, while others are more effective against Gram-negative species. nih.gov Antifungal properties have also been noted, with certain analogs showing efficacy against fungi such as Candida albicans. nih.gov

Table 1: Representative Antimicrobial Activity of Structurally Related Hydrazone Analogs

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isonicotinic Acid Hydrazide-hydrazone | S. aureus ATCC 6538 | 1.95 - 7.81 | nih.gov |

| s-Triazine Hydrazide-hydrazone | S. aureus MRSA1 | 3.125 | mdpi.com |

| s-Triazine Hydrazide-hydrazone | E. coli | 12.5 | mdpi.com |

This table presents data for structurally related hydrazide-hydrazone compounds to illustrate the general antimicrobial potential of this chemical class, not for this compound itself.

Structure-Activity Relationship (SAR) Studies of Brominated Salicylhydrazides

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent derivatives. nih.gov For salicylic (B10762653) acid derivatives, halogenation has been shown to be a critical factor in their antibacterial reactivity. A study comparing various substituted salicylic acids found that the presence and position of a halogen atom significantly impact efficacy. Specifically, 5-bromosalicylic acid demonstrated greater antibacterial activity than both 5-chlorosalicylic acid and the parent salicylic acid, indicating that the bromine substituent enhances its antimicrobial properties. nih.gov

This suggests that the two bromine atoms on the salicyl ring of this compound are likely crucial contributors to its potential biological activity. Further research into salicylaldehyde (B1680747) benzoylhydrazones has shown that introducing a bromo group at the fifth position of the salicylaldehyde ring can lead to heightened activity against certain cancer cell lines, reinforcing the importance of halogenation in modulating the bioactivity of this class of compounds. nih.gov The azomethine group (-NH–N=CH-) inherent to hydrazones is also considered essential for their pharmacological effects. mdpi.com

Mechanistic Investigations of Antibacterial Action

The precise mechanism by which this compound may exert its antibacterial effects has not been specifically elucidated. However, research into its constituent chemical classes provides potential models. Phenolic compounds, such as salicylic acid, are known to exert their antibacterial effects by disrupting bacterial cell membranes and walls. nih.gov This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Another potential mechanism for hydrazone derivatives involves the inhibition of key bacterial enzymes. Molecular docking studies on some hydrazide-hydrazone compounds have suggested that their antibacterial potency may be linked to strong binding interactions within the active site of DNA gyrase. mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition is a validated mechanism for antibacterial agents.

Anticancer Potential and Molecular Mechanisms

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including hydrazone derivatives. Their antiproliferative activity is a subject of ongoing research, with many analogs demonstrating potent effects against a range of cancer cells. nih.govsemanticscholar.org

In Vitro Cytotoxicity Against Cancer Cell Lines

While specific data for this compound is limited, studies on closely related halogenated salicylaldehyde benzoylhydrazones confirm their cytotoxic potential. For example, 3,5-dichloro substituted hydrazones have been identified as potential candidates for drug discovery due to their in vitro cytotoxicity against the K-562 chronic myeloid leukemia cell line. semanticscholar.org Similarly, 5-bromosalicylaldehyde-derived hydrazones have shown significant activity against T-cell leukemic (SKW-3) and myeloid (HL-60) cell lines. nih.gov

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Various hydrazone derivatives have demonstrated potent cytotoxicity with IC50 values in the low micromolar and even nanomolar range against different cancer cell lines. nih.govnih.gov

Table 2: In Vitro Cytotoxicity of Halogenated Salicylaldehyde Hydrazone Analogs Against Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|